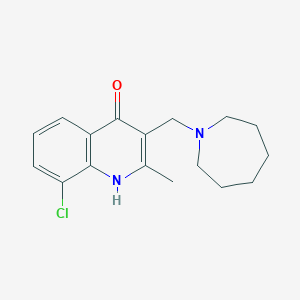![molecular formula C19H29N3O3 B5648734 1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)
1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include cyclization, N-alkylation, and incorporation of isosteric groups to achieve the desired structural features. For instance, Feskov et al. (2019) designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres, highlighting the synthetic approach to creating analogues of piperidine, piperazine, and morpholine, which demonstrated increased size and conformational flexibility compared to parent heterocycles (Feskov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide has been characterized using techniques like X-ray diffraction. These studies reveal the conformational properties and geometric parameters critical for their biological activity. Naveen et al. (2015) reported the X-ray diffraction study of a similar compound, showcasing its crystalline structure and the interactions within it (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds with the piperidine and isoxazole motifs engage in various chemical reactions, including nucleophilic substitutions and cycloadditions, contributing to their versatility in synthetic chemistry. For example, Yu et al. (2009) explored the chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which could be further modified through oxidation and derivatization, highlighting the chemical reactivity of such compounds (Yu et al., 2009).
Eigenschaften
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13-17(14(2)25-21-13)7-4-10-20-18(23)15-8-11-22(12-9-15)19(24)16-5-3-6-16/h15-16H,3-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQKFHCLVJGYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)
![2-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5648659.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinamine](/img/structure/B5648667.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5648670.png)
![3-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-pyrrolidin-1-ylbenzamide](/img/structure/B5648672.png)
![5-{[(4-methylphenyl)amino]methylene}dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5648680.png)
![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)


![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)
![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)